N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, commonly known as BIA 10-2474, is a small molecule drug that has been in the spotlight for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to regulate the endocannabinoid system in the body.
Mechanism of Action
BIA 10-2474 is a potent inhibitor of N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to CB1 and CB2 receptors and produces analgesic, anxiolytic, and anti-inflammatory effects. By inhibiting N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, BIA 10-2474 increases anandamide levels, which can activate the CB1 and CB2 receptors and produce these effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been shown to improve cognitive function and reduce seizure activity. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of BIA 10-2474 is its potent inhibition of N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which can lead to an increase in anandamide levels and produce therapeutic effects. However, the limitations of BIA 10-2474 include its potential toxicity and lack of selectivity for N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide. In 2016, a clinical trial of BIA 10-2474 was halted due to the death of one participant and neurological symptoms in several others.
Future Directions
For the study of BIA 10-2474 include improving its selectivity and reducing its toxicity, as well as exploring its potential therapeutic applications in other diseases.
Scientific Research Applications
BIA 10-2474 has been extensively studied for its potential therapeutic applications in several diseases, including pain, anxiety, and inflammation. It has been shown to modulate the endocannabinoid system by inhibiting N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which is responsible for the breakdown of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which can activate the CB1 and CB2 receptors and produce analgesic, anxiolytic, and anti-inflammatory effects.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-9(2)14-5-10(7-24-14)15(20)18-19-16(21)17-11-3-4-12-13(6-11)23-8-22-12/h3-7,9H,8H2,1-2H3,(H,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWAHEJWXZNHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NNC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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